2-(1-Cyclopropylethoxy)pyrimidine
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Overview
Description
2-(1-Cyclopropylethoxy)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with a 1-cyclopropylethoxy group Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Cyclopropylethoxy)pyrimidine typically involves the reaction of pyrimidine derivatives with cyclopropyl ethyl ether under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrimidine, followed by the addition of cyclopropyl ethyl ether to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Cyclopropylethoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for deprotonation, followed by the addition of nucleophiles.
Major Products:
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(1-Cyclopropylethoxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Cyclopropylethoxy)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with nucleic acid synthesis. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
2-Ethoxypyrimidine: Similar structure but with an ethoxy group instead of a cyclopropylethoxy group.
2-Methoxypyrimidine: Contains a methoxy group, offering different reactivity and properties.
2-(1-Cyclopropylmethoxy)pyrimidine: Similar to 2-(1-Cyclopropylethoxy)pyrimidine but with a methoxy group instead of an ethoxy group.
Uniqueness: this compound is unique due to the presence of the cyclopropylethoxy group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
2-(1-cyclopropylethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(8-3-4-8)12-9-10-5-2-6-11-9/h2,5-8H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGYLCDGORVMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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